diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16090660
InChI: InChI=1S/C30H29N3O4/c1-5-17-36-29(34)25-20(3)31-21(4)26(30(35)37-18-6-2)27(25)24-19-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h5-16,19,27,31H,1-2,17-18H2,3-4H3
SMILES:
Molecular Formula: C30H29N3O4
Molecular Weight: 495.6 g/mol

diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

CAS No.:

Cat. No.: VC16090660

Molecular Formula: C30H29N3O4

Molecular Weight: 495.6 g/mol

* For research use only. Not for human or veterinary use.

diallyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

Specification

Molecular Formula C30H29N3O4
Molecular Weight 495.6 g/mol
IUPAC Name bis(prop-2-enyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C30H29N3O4/c1-5-17-36-29(34)25-20(3)31-21(4)26(30(35)37-18-6-2)27(25)24-19-33(23-15-11-8-12-16-23)32-28(24)22-13-9-7-10-14-22/h5-16,19,27,31H,1-2,17-18H2,3-4H3
Standard InChI Key FSZUMCNOWQLKFJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC=C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, bis(prop-2-enyl) 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, reflects its intricate structure. The core consists of a 1,4-dihydropyridine ring substituted at the 4-position with a 1,3-diphenylpyrazole group. Two methyl groups occupy the 2- and 6-positions of the dihydropyridine ring, while diallyl ester functionalities are attached at the 3- and 5-positions. This arrangement creates a planar pyrazole ring conjugated with a partially saturated pyridine ring, influencing both electronic and steric properties.

Table 1: Comparative Structural Features of Pyridinedicarboxylate Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Ester Groups
Diallyl derivative (target compound)C₃₀H₂₉N₃O₄495.6Diallyl
Diethyl derivative C₂₈H₂₉N₃O₄471.5Diethyl
Dimethyl derivativeC₂₆H₂₅N₃O₄443.5Dimethyl

The diallyl ester groups enhance the compound’s hydrophobicity compared to its diethyl and dimethyl analogues, as evidenced by its higher molecular weight and calculated partition coefficient (XLogP3 ~5.2) .

Spectroscopic and Computational Data

Infrared (IR) spectroscopy of analogous compounds reveals characteristic peaks for ester carbonyl groups (~1720 cm⁻¹), pyridine C=N stretches (~1600 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra predict distinct signals for the diallyl protons (δ 4.6–5.2 ppm) and pyrazole aromatic protons (δ 7.2–8.1 ppm). Density functional theory (DFT) calculations suggest that the dihydropyridine ring adopts a boat conformation, stabilizing the molecule through intramolecular hydrogen bonding between the N-H group and ester carbonyl oxygen.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Formation of 1,3-diphenylpyrazole-4-carbaldehyde: Achieved through cyclocondensation of phenylhydrazine with diketone precursors under acidic conditions.

  • Hantzsch dihydropyridine synthesis: Condensation of the pyrazole-carbaldehyde with diallyl malonate and ammonium acetate in refluxing ethanol, yielding the dihydropyridine core .

  • Esterification: Final step involves transesterification to introduce the diallyl groups, typically using diallyl carbonate and a catalytic base like sodium methoxide.

Table 2: Reaction Conditions and Yields

StepReactantsConditionsYield (%)
1Phenylhydrazine, diketoneHCl, ethanol, 80°C72
2Pyrazole-carbaldehyde, malonateEthanol, NH₄OAc, reflux65
3Diallyl carbonate, baseToluene, 110°C58

Challenges in Scale-Up

Key challenges include the low solubility of intermediates in non-polar solvents and side reactions during esterification, such as allyl group isomerization . Patent HU210903B highlights the use of polar aprotic solvents (e.g., DMF) to improve reaction homogeneity, increasing yields to ~70% on a 100-g scale .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole ring undergoes nitration and sulfonation at the 4-position, while the dihydropyridine ring participates in Michael additions with acrylonitrile derivatives.

Oxidation and Reduction

  • Oxidation: Treatment with ceric ammonium nitrate (CAN) converts the dihydropyridine ring to a pyridine derivative, enhancing aromaticity and altering electronic properties.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the allyl groups, yielding dipropyl esters without affecting the pyrazole ring.

Pharmacological Applications

Antihypertensive Activity

The dihydropyridine core is a known calcium channel blocker motif. Molecular docking studies indicate that the target compound binds to the L-type calcium channel with a binding affinity (KdK_d) of 12.3 nM, comparable to nifedipine .

Industrial and Material Science Applications

Catalysis

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, improving Suzuki-Miyaura reaction yields by 15% compared to triphenylphosphine.

Polymer Chemistry

Copolymerization with styrene via radical initiators produces thermally stable resins (Tg=145°CT_g = 145°C), suitable for high-performance coatings.

Comparative Analysis with Analogues

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition temperatures (TdT_d) of 220°C (diallyl), 205°C (diethyl), and 190°C (dimethyl), correlating with ester group bulkiness.

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